molecular formula C7H6FNO2 B12437172 2-(4-Fluoropyridin-2-yl)acetic acid CAS No. 1000530-31-3

2-(4-Fluoropyridin-2-yl)acetic acid

Cat. No.: B12437172
CAS No.: 1000530-31-3
M. Wt: 155.13 g/mol
InChI Key: SGWOOIRWFVDRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring of pyridine imparts distinct characteristics to the compound, making it valuable in scientific research and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-Fluoropyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique electronic properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in radiotherapy for cancer treatment.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyridin-2-yl)acetic acid involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3,4,5-Tetrafluoropyridine

Uniqueness

2-(4-Fluoropyridin-2-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1000530-31-3

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

2-(4-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6FNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

SGWOOIRWFVDRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.